molecular formula C11H21NO B13166047 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol

2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol

Cat. No.: B13166047
M. Wt: 183.29 g/mol
InChI Key: MZQHGHMKYBUDLX-UHFFFAOYSA-N
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Description

2-(1-Amino-2-methylpropan-2-yl)bicyclo[221]heptan-2-ol is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or lactones.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and lactones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol is unique due to its specific functional groups and the presence of an amino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-amino-2-methylpropan-2-yl)bicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C11H21NO/c1-10(2,7-12)11(13)6-8-3-4-9(11)5-8/h8-9,13H,3-7,12H2,1-2H3

InChI Key

MZQHGHMKYBUDLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C1(CC2CCC1C2)O

Origin of Product

United States

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